1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, an iodine atom at the fourth position, and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde typically involves the iodination of a pyrrole derivative followed by the introduction of the benzyl and aldehyde groups. One common method includes the reaction of 1-benzylpyrrole with iodine in the presence of an oxidizing agent to introduce the iodine atom at the fourth position. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) cyanide for cyanation.
Major Products:
Oxidation: 1-Benzyl-4-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Benzyl-4-iodo-1H-pyrrole-2-methanol.
Substitution: 1-Benzyl-4-cyano-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing molecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry. Molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-Benzyl-4-iodo-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.
1-Benzyl-4-iodo-1H-imidazole: Features an imidazole ring, which has different reactivity due to the presence of two nitrogen atoms.
Uniqueness: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of the iodine atom and the aldehyde group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
CAS No. |
922174-11-6 |
---|---|
Molecular Formula |
C12H10INO |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
1-benzyl-4-iodopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10INO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
InChI Key |
KYIAHSXOZRJMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.